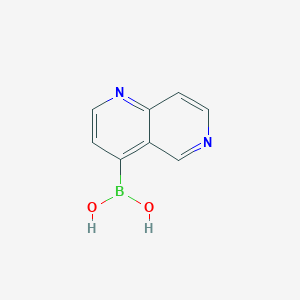
(1,6-Naphthyridin-4-yl)boronicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,6-Naphthyridin-4-yl)boronic acid is a compound that belongs to the class of boronic acids and naphthyridines. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. Naphthyridines, on the other hand, are nitrogen-containing heterocyclic compounds with significant pharmacological activities. The combination of these two moieties in (1,6-Naphthyridin-4-yl)boronic acid makes it a compound of interest in various fields of research, including medicinal chemistry and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,6-Naphthyridin-4-yl)boronic acid typically involves the functionalization of the naphthyridine core with a boronic acid group. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated naphthyridine with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is tolerant of various functional groups.
Industrial Production Methods
Industrial production of (1,6-Naphthyridin-4-yl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solventless and environmentally benign methods are being explored to make the production more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
(1,6-Naphthyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The naphthyridine core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include boronic esters, borates, boranes, and substituted naphthyridines. These products have diverse applications in organic synthesis and medicinal chemistry .
Aplicaciones Científicas De Investigación
(1,6-Naphthyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of probes and sensors for biological molecules.
Medicine: Investigated for its potential as an anticancer, anti-HIV, and antimicrobial agent.
Industry: Utilized in the production of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of (1,6-Naphthyridin-4-yl)boronic acid involves its interaction with specific molecular targets. In medicinal applications, it can inhibit enzymes or interfere with cellular pathways by binding to active sites or interacting with nucleic acids. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition .
Comparación Con Compuestos Similares
Similar Compounds
- 1,5-Naphthyridin-4-yl)boronic acid
- 2,6-Naphthyridin-4-yl)boronic acid
- Quinoline-4-yl)boronic acid
Uniqueness
(1,6-Naphthyridin-4-yl)boronic acid is unique due to the specific positioning of the boronic acid group on the naphthyridine core. This positioning can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds. Its combination of boronic acid and naphthyridine moieties provides a versatile platform for various applications in synthesis, biology, and medicine .
Propiedades
Fórmula molecular |
C8H7BN2O2 |
|---|---|
Peso molecular |
173.97 g/mol |
Nombre IUPAC |
1,6-naphthyridin-4-ylboronic acid |
InChI |
InChI=1S/C8H7BN2O2/c12-9(13)7-1-4-11-8-2-3-10-5-6(7)8/h1-5,12-13H |
Clave InChI |
BWIQUVRDHCULKC-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C2C=NC=CC2=NC=C1)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


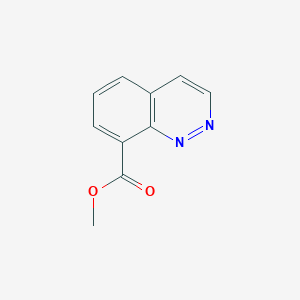

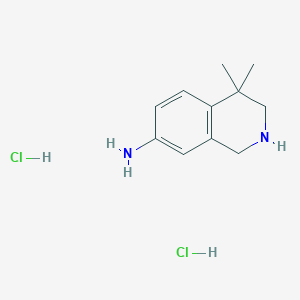
![Methyl 2-[(pyrrolidin-2-yl)formamido]acetate hydrochloride](/img/structure/B13658807.png)
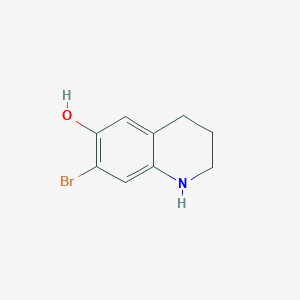
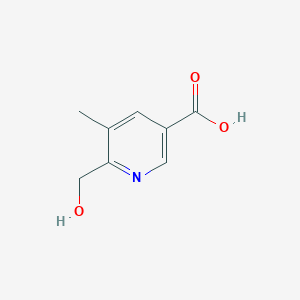
![(6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B13658813.png)

![2-Methyl-4H-naphtho[2,3-d][1,3]oxazin-4-one](/img/structure/B13658828.png)


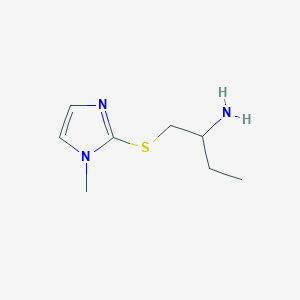
![Potassium trifluoro({4-[(oxan-4-yl)methoxy]phenyl})boranuide](/img/structure/B13658858.png)
![3-(tert-Butyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13658862.png)
